molecular formula C17H19OP B14455585 (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 69803-62-9

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14455585
CAS No.: 69803-62-9
M. Wt: 270.30 g/mol
InChI Key: MJLJRDSOXBJLBE-UHFFFAOYSA-N
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Description

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to various organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methylbut-2-en-1-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbut-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems as a phosphorus-containing compound.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to modulate the activity of specific proteins, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: A simpler analog with similar reactivity.

    Triphenylphosphine oxide: Another related compound with three phenyl groups.

    (2-Methylbut-2-en-1-yl)phosphine: Lacks the oxo group but shares the 2-methylbut-2-en-1-yl moiety.

Uniqueness

(2-Methylbut-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both the oxo and 2-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties. Its ability to participate in diverse reactions and form stable complexes makes it a valuable compound in various research fields.

Properties

CAS No.

69803-62-9

Molecular Formula

C17H19OP

Molecular Weight

270.30 g/mol

IUPAC Name

[2-methylbut-2-enyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C17H19OP/c1-3-15(2)14-19(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h3-13H,14H2,1-2H3

InChI Key

MJLJRDSOXBJLBE-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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